Tris(4-fluorophenyl)bismuthine
CAS No.:
Cat. No.: VC16051319
Molecular Formula: C18H12BiF3
Molecular Weight: 494.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12BiF3 |
|---|---|
| Molecular Weight | 494.3 g/mol |
| IUPAC Name | tris(4-fluorophenyl)bismuthane |
| Standard InChI | InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
| Standard InChI Key | AHOZOHRYBFURRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Introduction
Synthesis and Manufacturing
Grignard Route (Primary Method)
The most efficient synthesis involves reacting 1-bromo-4-fluorobenzene with magnesium in THF under an inert atmosphere to generate the corresponding Grignard reagent. Subsequent addition of bismuth(III) bromide (BiBr₃) at ambient temperature yields tris(4-fluorophenyl)bismuthine with a reported yield of 95% :
Key Reaction Conditions:
-
Temperature: 20°C
-
Atmosphere: Nitrogen or argon
-
Solvent: THF
-
Catalyst: None required
Alternative Methods
The organolithium route, though less common, involves treating 4-fluoroiodobenzene with phenyllithium followed by bismuth trichloride (BiCl₃) . This method is advantageous for introducing sterically hindered aryl groups but requires cryogenic conditions (-100°C) .
Applications in Organic Synthesis
Copper-Catalyzed Arylation
Tris(4-fluorophenyl)bismuthine serves as a trifunctional arylating agent in copper-catalyzed reactions. For example, it transfers all three aryl groups to aryl iodides in the presence of CuI and a diamine ligand, enabling efficient synthesis of polyfluorinated biaryls :
Functional Group Tolerance
The Bi–C bond exhibits remarkable stability under acidic and oxidative conditions, allowing post-synthetic modifications. For instance, ester groups on triarylbismuthines can be reduced to alcohols without cleaving the Bi–C bonds .
Comparative Analysis with Related Compounds
Table 1 highlights structural and reactivity differences between tris(4-fluorophenyl)bismuthine and analogous triarylbismuthines:
Future Research Directions
-
Catalytic Applications: Exploring its role in asymmetric catalysis using chiral ligands.
-
Medicinal Chemistry: Investigating fluorinated bismuth complexes as antimicrobial agents.
-
Material Science: Developing conductive polymers via bismuth-mediated aryl couplings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume